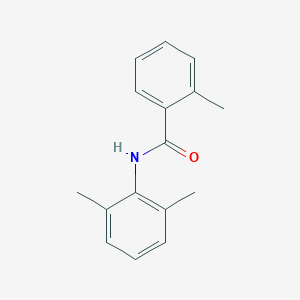

N-(2,6-dimethylphenyl)-2-methylbenzamide

Description

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-2-methylbenzamide |

InChI |

InChI=1S/C16H17NO/c1-11-7-4-5-10-14(11)16(18)17-15-12(2)8-6-9-13(15)3/h4-10H,1-3H3,(H,17,18) |

InChI Key |

LJKPEPJBLNQBBK-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2C |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2C |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Amide Coupling via Acyl Chloride Intermediate

The most common route for synthesizing N-(2,6-dimethylphenyl)-2-methylbenzamide involves the reaction of 2-methylbenzoyl chloride with 2,6-dimethylaniline under basic conditions. This method aligns with protocols described for structurally similar benzanilides.

Reaction Scheme:

Typical Procedure:

-

Reagent Preparation: 2-Methylbenzoyl chloride is synthesized by treating 2-methylbenzoic acid with thionyl chloride (SOCl₂) under reflux. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride.

-

Coupling Reaction: A solution of 2,6-dimethylaniline in dry dichloromethane (DCM) is cooled to 0–5°C. The acyl chloride is added dropwise, followed by the addition of a tertiary amine base (e.g., triethylamine or pyridine) to neutralize HCl. The reaction is stirred at room temperature for 12–24 hours.

-

Workup: The mixture is washed with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum.

-

Purification: The crude product is recrystallized from ethanol or ethyl acetate/hexane to yield pure this compound as colorless crystals.

Key Data:

Alternative Methods: Direct Aminolysis of Esters

While less common, aminolysis of methyl 2-methylbenzoate with 2,6-dimethylaniline has been reported for related benzanilides. This method avoids handling corrosive acyl chlorides but requires higher temperatures and longer reaction times.

Reaction Scheme:

Procedure:

-

The ester and amine are heated under reflux in toluene or xylene for 24–48 hours.

-

The reaction is monitored by TLC, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

-

Solvent: Polar aprotic solvents like DCM or THF are preferred for acyl chloride-based reactions due to their ability to dissolve both reactants and stabilize intermediates.

-

Base: Triethylamine is widely used, but pyridine may enhance yields in sterically hindered systems by acting as both a base and a catalyst.

Temperature Control

Exothermic reactions (e.g., acyl chloride addition) require cooling to prevent side reactions such as dimerization of the amine or hydrolysis of the acyl chloride.

Characterization and Validation

Spectroscopic Analysis

Crystallographic Validation

Single-crystal X-ray diffraction studies confirm the antiperiplanar conformation of the N–H and C=O groups and the syn orientation of the C=O group relative to the 2-methyl substituent. The dihedral angle between the two aromatic rings is 14.26°, which influences packing via N–H⋯O hydrogen bonds.

Challenges and Mitigation Strategies

Steric Hindrance

The 2,6-dimethyl substitution on the aniline ring introduces steric hindrance, potentially reducing reaction rates. Strategies to address this include:

Purification Difficulties

The product’s low solubility in non-polar solvents complicates purification. Recrystallization from ethanol or mixed solvents (e.g., ethyl acetate/hexane) improves crystal quality.

Industrial-Scale Considerations

While academic preparations focus on small-scale synthesis, industrial production would require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.